2-(3-(Benzylamino)oxetan-3-yl)acetic acid
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Overview
Description
Scientific Research Applications
Synthesis and Therapeutic Potential
Synthesis and Evaluation for Inflammatory Diseases : A study reported the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a known NSAID, and its evaluation for inflammatory bowel diseases. The compound was found to be as effective as 5-aminosalicylic acid for ulcerative colitis, suggesting its potential as a new lead for treatment (Jilani, Shomaf, & Alzoubi, 2013).
Development of Mucomembranous Protectors : Novel 2-substituted benzimidazole bearing a pyrimidine-2, 4, 6(trione) system demonstrated clear comparisons of predicted and observed pharmacological properties, indicating their potential as mucomembranous protectors (Mathew, Suresh, & Anbazhagan, 2013).
Cardioprotective Effects : A new molecule demonstrated protective effects against cardiac remodeling in isoproterenol-induced myocardial infarction in rats, highlighting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Emna et al., 2020).
Chemical Synthesis and Biological Evaluation
Analgesic and Anti-Inflammatory Agents : Research on (7‐acyl‐5‐chloro‐2‐oxo‐3H‐benzoxazol‐3‐yl)alkanoic acid derivatives revealed their potent analgesic and anti-inflammatory properties, providing insights into developing new therapeutic agents (Ünlü et al., 2003).
Shelf-Life Extension in Agriculture : The addition of growth regulators into chitosan coating was studied for extending the shelf-life and maintaining the qualities of ‘Mutiara’ guava fruits, indicating the agricultural applications of such compounds (Widodo, Agustina, & Zulferiyenni, 2015).
Synthesis of Uricosuric Diuretics : Exploration of 2,3-dihydro-5-acyl-2-bensofurancarboxylic acids as uricosuric diuretics highlighted the potential therapeutic applications of these compounds in managing conditions such as gout or hyperuricemia (Hoffman et al., 1981).
Properties
IUPAC Name |
2-[3-(benzylamino)oxetan-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)6-12(8-16-9-12)13-7-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEARFQZIRHLCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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